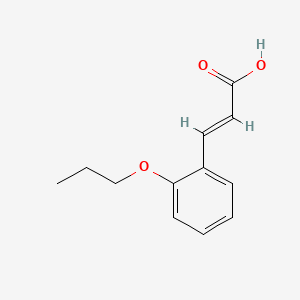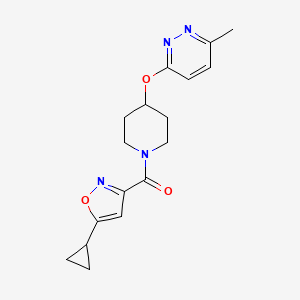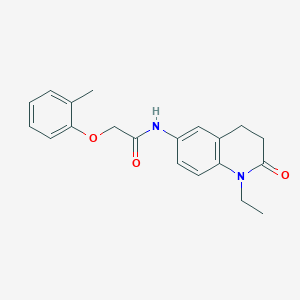![molecular formula C9H11ClN4 B2775907 [3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride CAS No. 1311313-97-9](/img/structure/B2775907.png)
[3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride” is a chemical compound with the molecular weight of 210.67 . It is a derivative of 1,2,4-triazole, a heterocyclic compound containing nitrogen atoms . These compounds are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “[3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of “[3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride” can be represented by the Inchi Code: 1S/C9H10N4.ClH/c10-5-7-2-1-3-8 (4-7)9-11-6-12-13-9;/h1-4,6H,5,10H2, (H,11,12,13);1H .Aplicaciones Científicas De Investigación
Triazole Compounds: A Patent Overview (2008 – 2011)
Triazoles, including derivatives like "[3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride," are crucial in developing new drugs due to their diverse biological activities. Research and patents from 2008 to 2011 have highlighted the synthesis and biological evaluation of triazoles for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The need for new, efficient preparations that address green chemistry, energy savings, and sustainability is emphasized, alongside the urgency to develop prototypes for emerging diseases and bacteria resistant strains (Ferreira et al., 2013).
Synthesis and Applications of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives have been extensively utilized across various fields, including medicine, agriculture, and industry. Their applications range from optical materials, coloring agents, antioxidants, and additives for fuels and oils to corrosion inhibitors. These derivatives are known for their low toxicity, making them favorable for widespread use (Parchenko, 2019).
Eco-friendly Synthesis of Triazoles
Recent advances in the eco-friendly synthesis of triazoles, including the use of copper-catalyzed azide-alkyne cycloadditions (CuAAC), highlight the importance of sustainable methods in creating these compounds. Various eco-friendly catalysts and procedures have been developed, offering advantages such as shorter reaction times, higher yields, and simpler work-ups compared to traditional methods. These methodologies are not only beneficial for the environment but also applicable in the industrial synthesis of drugs and other areas (de Souza et al., 2019).
Biological Features of 1,2,4-Triazole Derivatives
The biological activities of 1,2,4-triazole derivatives have been a subject of interest, with compounds demonstrating antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. This underscores the potential of 1,2,4-triazole derivatives in pharmaceutical research and development for addressing various health issues (Ohloblina, 2022).
Antibacterial Activity of Triazole-Containing Hybrids
Triazole-containing hybrids have shown promising antibacterial activity against Staphylococcus aureus, including drug-resistant strains. These compounds, acting through multiple mechanisms of action, represent a significant advancement in the search for novel anti-S. aureus agents. The development of triazole-cephalosporin and triazole-oxazolidinone hybrids for clinical use further demonstrates the applicability of triazole derivatives in treating bacterial infections (Li & Zhang, 2021).
Propiedades
IUPAC Name |
[3-(1H-1,2,4-triazol-5-yl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c10-5-7-2-1-3-8(4-7)9-11-6-12-13-9;/h1-4,6H,5,10H2,(H,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJIAWBAAOBFCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=NN2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octane](/img/structure/B2775826.png)
![4-(4-methoxybenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2775827.png)

![N'-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2775829.png)
![4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2-phenyl-1,3-thiazole](/img/structure/B2775833.png)
![(Z)-3,4-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2775835.png)
![3-Methyl-2-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2775836.png)






![3,5-Dichloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2775847.png)